[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone
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Description
[3-amino-6-(4-pyridinyl)thieno[2,3-b]pyridin-2-yl](4-fluorophenyl)methanone is a useful research compound. Its molecular formula is C19H12FN3OS and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.06851135 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic Properties and Theoretical Studies
The spectroscopic properties of compounds similar to 3-Amino-6-(4-Pyridinyl)thieno[2,3-b]pyridin-2-ylmethanone have been extensively studied. For instance, the electronic absorption, excitation, and fluorescence properties of 3-amino-substituted-thieno[2,3-b]pyridine derivatives demonstrate dual fluorescence in various solvents, influenced by intramolecular hydrogen bonding. Quantum chemistry calculations further elucidate their molecular structures, revealing the presence of anti and syn rotamers with distinct energy barriers. This study provides valuable insights into the impact of substituent modification on the spectroscopic behavior of thieno[2,3-b]pyridine compounds, which could be applicable in designing materials with specific optical properties (Al-Ansari, 2016).
Antitumor Activity
Research has uncovered the potential antitumor activity of thienopyridine derivatives, including a compound structurally similar to 3-Amino-6-(4-Pyridinyl)thieno[2,3-b]pyridin-2-ylmethanone. These compounds exhibit selective cytotoxicity against tumorigenic cell lines, highlighting their promise as novel antitumor agents. The exploration of structure-activity relationships (SAR) reveals that specific modifications can enhance their cytotoxic properties, offering a path for the development of new cancer therapies (Hayakawa et al., 2004).
Nonlinear Optical Properties
The synthesis of thienyl-substituted pyridinium salts, related to the chemical structure of interest, demonstrates significant potential in nonlinear optics. These compounds exhibit noncentrosymmetric structures and show promise in second harmonic generation (SHG), a key parameter in nonlinear optical materials. Such findings suggest the utility of thieno[2,3-b]pyridine derivatives in developing materials for optical applications, enhancing the efficiency of SHG and offering new avenues for technological advancements in photonics (Li et al., 2012).
Properties
IUPAC Name |
(3-amino-6-pyridin-4-ylthieno[2,3-b]pyridin-2-yl)-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FN3OS/c20-13-3-1-12(2-4-13)17(24)18-16(21)14-5-6-15(23-19(14)25-18)11-7-9-22-10-8-11/h1-10H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWOGFTFQGRGSAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C3=C(S2)N=C(C=C3)C4=CC=NC=C4)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.